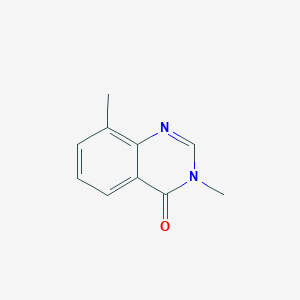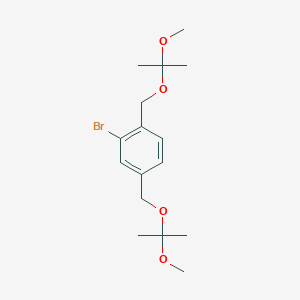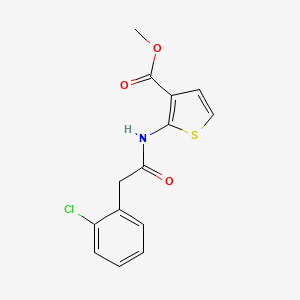
Methyl 2-(2-(2-chlorophenyl)acetamido)thiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[2-(2-Chlorophenyl)acetyl]amino]-3-thiophenecarboxylic acid methyl ester is a complex organic compound that features a thiophene ring, a chlorophenyl group, and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-(2-Chlorophenyl)acetyl]amino]-3-thiophenecarboxylic acid methyl ester typically involves multiple steps. One common approach is the acylation of 2-chlorophenylacetic acid with thiophene-3-carboxylic acid methyl ester in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an inert atmosphere, such as nitrogen, and at a controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[[2-(2-Chlorophenyl)acetyl]amino]-3-thiophenecarboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[[2-(2-Chlorophenyl)acetyl]amino]-3-thiophenecarboxylic acid methyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 2-[[2-(2-Chlorophenyl)acetyl]amino]-3-thiophenecarboxylic acid methyl ester is not fully understood but is believed to involve interactions with specific molecular targets. The chlorophenyl group may interact with hydrophobic pockets in proteins, while the thiophene ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-[[2-(2-Bromophenyl)acetyl]amino]-3-thiophenecarboxylic acid methyl ester: Similar structure but with a bromine atom instead of chlorine.
2-[[2-(2-Fluorophenyl)acetyl]amino]-3-thiophenecarboxylic acid methyl ester: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
The presence of the chlorine atom in 2-[[2-(2-Chlorophenyl)acetyl]amino]-3-thiophenecarboxylic acid methyl ester imparts unique electronic properties that can influence its reactivity and interactions with biological targets. This makes it distinct from its bromine and fluorine analogs, which may have different biological activities and chemical reactivities.
Propiedades
Fórmula molecular |
C14H12ClNO3S |
|---|---|
Peso molecular |
309.8 g/mol |
Nombre IUPAC |
methyl 2-[[2-(2-chlorophenyl)acetyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C14H12ClNO3S/c1-19-14(18)10-6-7-20-13(10)16-12(17)8-9-4-2-3-5-11(9)15/h2-7H,8H2,1H3,(H,16,17) |
Clave InChI |
BICCEORZGJOCEC-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(SC=C1)NC(=O)CC2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


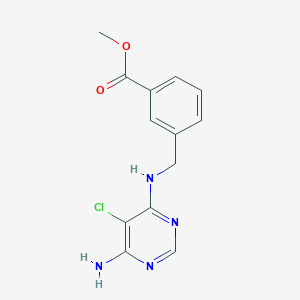

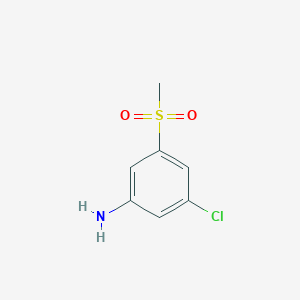

![(1,6-Dihydroxy-1,3-dihydro-benzo[c][1,2]oxaborol-3-yl)-acetic acid](/img/structure/B13979290.png)
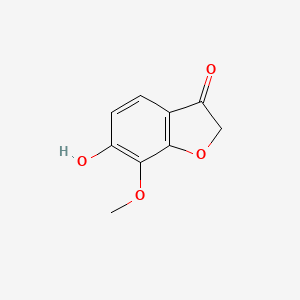

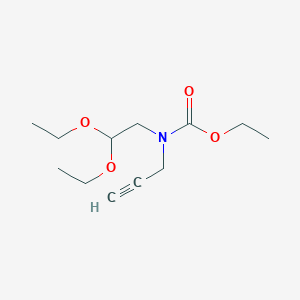


![Thiazolo[5,4-b]pyridine-2,5-diamine](/img/structure/B13979330.png)

